3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
Beschreibung
Historical Development of Heterocyclic Nitrogen-Containing Frameworks
The foundation of heterocyclic chemistry traces back to the early nineteenth century, establishing a trajectory that would profoundly impact organic synthesis and medicinal chemistry. The history of heterocyclic chemistry began in the 1800s, coinciding with the broader development of organic chemistry as a distinct scientific discipline. This period marked the beginning of systematic investigations into compounds containing heteroatoms within cyclic structures, laying the groundwork for understanding the unique properties and reactivity patterns that distinguish these molecules from their purely carbocyclic counterparts.
A pivotal moment in pyrimidine chemistry occurred in 1818 when Brugnatelli achieved the oxidation of uric acid with nitric acid, producing alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione), which represented the first pyrimidine derivative to be isolated and characterized. This landmark discovery established pyrimidines as a distinct class of heterocyclic compounds and initiated scientific interest in their structural features and potential applications. The breakdown products of uric acid were subsequently referred to as pyrimidines or "m-diazine," providing the nomenclature foundation that continues to be used in contemporary chemical literature.
The subsequent decades witnessed significant advances in the understanding and synthesis of nitrogen-containing heterocycles. The discovery of pyridine and pyrrole in the 1850s occurred through the strong heating of bones, which yielded an oily mixture containing these fundamental heterocyclic structures. These compounds were found to be constituents of many biological materials, and their isolation from natural sources provided early insights into the prevalence and importance of nitrogen heterocycles in living systems. The recognition that pyridine contains a ring of six atoms comprising five carbon atoms and one nitrogen atom, while pyrrole molecules contain five-membered rings with four carbon atoms and one nitrogen atom, established the structural foundation for understanding these heterocyclic families.
The evolution of heterocyclic chemistry continued throughout the nineteenth and twentieth centuries, with researchers developing increasingly sophisticated synthetic methods and gaining deeper insights into structure-activity relationships. The development of modern synthetic techniques enabled the preparation of complex fused ring systems, including pyridopyrimidinones, which combine structural elements from both pyridine and pyrimidine frameworks. These advances created opportunities for exploring new chemical space and developing compounds with enhanced biological activities and improved pharmaceutical properties.
Significance of Pyridopyrimidinone Scaffold in Chemical Research
The pyridopyrimidinone scaffold has emerged as one of the most significant heterocyclic frameworks in contemporary chemical research, demonstrating exceptional versatility in both synthetic applications and biological activities. Exploitation of effective methodologies to construct the pyridopyrimidinone scaffold expediently has a significant impact on organic synthesis and drug development, reflecting the growing recognition of these structures as privileged frameworks in medicinal chemistry. The unique combination of structural features present in pyridopyrimidinones enables diverse chemical transformations while providing favorable pharmacokinetic and pharmacodynamic properties that enhance their therapeutic potential.
Recent investigations have revealed that scaffold-hopping strategies based on bioactive natural products can lead to the discovery of potent pyridopyrimidinone derivatives with enhanced biological activities. A notable example involves the scaffold-hopping of bioactive flavonoids, which led to the discovery of aryl-pyridopyrimidinones as potent anticancer agents that inhibit the catalytic role of human topoisomerase IIα. This research demonstrated that scaffold-hopped flavones, specifically 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones and 3-aryl-pyrido[1,2-a]pyrimidin-4-ones, could be synthesized via palladium-catalyzed activation-arylation methods, yielding compounds with pronounced human topoisomerase IIα inhibitory activities that exceeded the potency of etoposide, a clinically used anticancer drug.
The structural diversity offered by nitrogen-heterocyclic frameworks provides exceptional opportunities for developing new therapeutic agents. Nitrogen-based heterocyclic chemistry represents an important and unique class among the applied branches of organic chemistry, with significant research dedicated to developing novel molecules and composites. These molecules have received increasing attention over the past two decades, contributing to the development of numerous organic synthesis protocols and finding abundant applications in chemical sciences. The electron-rich nitrogen heterocycle readily accepts or donates protons while establishing diverse weak interactions, including hydrogen bonding formation, dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions.
Contemporary research has demonstrated the exceptional potential of pyridopyrimidinones in targeted therapy applications. The discovery of pyridopyrimidinones that selectively inhibit specific mutant forms of phosphatidylinositol 3-kinase alpha (PI3Kα) represents a significant advancement in precision medicine approaches. These selective inhibitors target the H1047R mutation of PIK3CA, which is highly prevalent in breast cancers and other solid tumors, while maintaining selectivity over wild-type PI3Kα to minimize disruption of normal cellular processes. The development of such selective inhibitors demonstrates the potential for pyridopyrimidinone scaffolds to address critical therapeutic challenges in oncology.
The versatility of pyridopyrimidinone chemistry extends beyond pharmaceutical applications to encompass diverse areas of chemical research. These compounds serve as valuable building blocks for constructing more complex molecular architectures, and their synthetic accessibility makes them attractive targets for methodology development. The ability to introduce various substituents and functional groups at specific positions within the pyridopyrimidinone framework enables systematic structure-activity relationship studies and optimization of desired properties.
Structural Characteristics of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
The compound this compound represents a specific member of the pyridopyrimidinone family, characterized by a distinctive bicyclic structure that combines pyridine and pyrimidine ring systems in a fused arrangement. This compound exhibits unique structural features that contribute to its chemical reactivity and potential biological activities, making it an important subject of investigation in heterocyclic chemistry and medicinal chemistry research.
Table 1: Physical and Chemical Properties of this compound
The molecular structure of this compound features a bicyclic system where a pyridine ring is fused to a partially saturated pyrimidine ring containing a ketone functionality. This compound is characterized by a fused pyridine and pyrimidine ring structure, which contributes to its unique chemical properties and potential biological activities. The presence of the carbonyl group at the 2-position of the pyrimidine ring significantly influences the electronic distribution within the molecule and affects its reactivity patterns.
The structural features of this compound can be described using various chemical identifiers and nomenclature systems. The compound is known by several synonyms, including Acid Captor H, and its structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation as C1CN2C=CC=CC2=NC1=O. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3,4-dihydropyrido[1,2-a]pyrimidin-2-one, which systematically describes the fused ring system and the specific position of the ketone functional group.
Table 2: Spectroscopic and Analytical Data for this compound
The preparation of this compound typically involves the reaction of 2-aminopyridine with acrylic acid or equivalent reagents such as 2-bromopropionic acid, 2-iodopropionic acid, methyl acrylate, ethyl 2-bromopropionate, or β-propiolactone. This synthetic approach demonstrates the accessibility of the compound through well-established organic synthesis methods, making it a practical target for both research and potential commercial applications.
Recent synthetic developments have revealed efficient methodologies for constructing the pyridopyrimidinone scaffold through domino reactions. Hexafluoroisopropanol-mediated synthesis has been demonstrated as an effective approach for preparing 2H-pyrido[1,2-a]pyrimidin-2-ones through a sequence of four sequential reactions: aza-Michael addition, water elimination, intramolecular acyl substitution, and -hydrogen shift. This methodology utilizes hexafluoroisopropanol as both a promoter and recyclable solvent, enabling the synthesis of various pyridopyrimidinone derivatives with yields up to 95%. The availability of inexpensive 2-aminopyridines and a wide variety of Michael acceptors makes this methodology a valuable resource for generating novel fused nitrogen-heterocycles with potential bioactive and therapeutic properties.
Eigenschaften
IUPAC Name |
3,4-dihydropyrido[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-3,5H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOBBHIEUGFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=CC2=NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202762 | |
| Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5439-14-5 | |
| Record name | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5439-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005439145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5439-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-2H-pyrido(1,2-a)pyrimidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2H-PYRIDO(1,2-A)PYRIMIDIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM7NK945JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Domino Aza-Michael Addition and Intramolecular Cyclization in Hexafluoroisopropanol (HFIP)
Method Overview : The most prominent and efficient method involves a catalyst-free domino reaction where 2-aminopyridines undergo aza-Michael addition with electron-deficient alkenes such as methyl acrylate, followed by intramolecular acyl substitution to form the fused bicyclic structure. This reaction is typically performed in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which acts both as solvent and promoter due to its strong hydrogen bond donor ability and polar nature.
-
- Equimolar or slight excess of methyl acrylate (1.1 equiv) with 2-aminopyridine (1 equiv).
- Stirring at room temperature or reflux in HFIP.
- Reaction times vary from 8 to 48 hours depending on substituents on the aminopyridine ring.
- No external catalyst required.
-
- The amine group on 2-aminopyridine attacks the Michael acceptor (methyl acrylate) via aza-Michael addition.
- Subsequent intramolecular nucleophilic attack by the pyridine nitrogen leads to cyclization forming the dihydropyrido-pyrimidinone core.
- HFIP stabilizes intermediates through hydrogen bonding, enhancing reaction rate and yield.
- The process is a domino sequence: aza-Michael addition → water elimination → intramolecular acyl substitution →-hydrogen shift.
-
- High yields up to quantitative (near 100%) reported.
- Halogen-substituted 2-aminopyridines (fluoro, chloro, bromo, iodo) participate well, although reaction times and yields vary.
- Electron-withdrawing substituents can lead to side reactions such as hydrolysis to acid derivatives upon prolonged reflux.
Representative Data Table: Reaction Yields and Conditions
| Substrate (2-Aminopyridine derivative) | Reaction Time (h) | Temperature | Product Yield (%) | Notes |
|---|---|---|---|---|
| 2-Aminopyridine | 36 | Room temperature | ~95-100 | Standard conditions |
| 2-Amino-4-fluoropyridine | 48 | Room temperature | Excellent | Longer reaction time required |
| 2-Amino-4-chloropyridine | 8 (reflux) | Reflux in HFIP | 70 | Longer reflux causes hydrolysis |
| 2-Amino-4-bromopyridine | 48 | Room temperature | High | Faster reaction than fluoro derivative |
| 3-Aminopyridine | - | Room temperature | Michael adduct only | No cyclization due to ring strain |
Data adapted from research findings
Synthesis via Biginelli-Type Condensation and Subsequent Functionalization
Method Overview : Another approach involves the synthesis of 2,3-dihydropyrido[1,2-a]pyrimidine-2,4-diones via condensation of 2-aminopyridine with β-ketoesters like ethyl acetoacetate under catalytic conditions, followed by acetylation and further transformation into substituted derivatives.
-
- Reaction of 2-aminopyridine (1 mmol) with ethyl acetoacetate (1 mmol) in dioxane.
- Catalysts such as bismuth triflate (Bi(OTf)3, 20 mol%) and DBU (30 mol%) are used.
- Heating on a water bath for about 12 hours.
- Work-up involves solvent evaporation, extraction, and purification by column chromatography.
-
- Acetylation of the dihydropyrido-pyrimidine-2,4-dione with acetyl chloride in DMF in the presence of bases (K2CO3, DMAP, Et3N).
- Further condensation with aryl aldehydes and hydrazine hydrate leads to arylpyrazolo-substituted derivatives.
-
- Allows access to 2,4-dione derivatives and further functionalized heterocycles.
- Useful for medicinal chemistry applications.
| Step | Reagents/Conditions | Product Type |
|---|---|---|
| Condensation | 2-Aminopyridine + Ethyl acetoacetate + Bi(OTf)3 + DBU, heat | 2,3-Dihydropyrido[1,2-a]pyrimidine-2,4-dione |
| Acetylation | Acetyl chloride, DMF, K2CO3, DMAP, Et3N | Acetylated derivative |
| Pyrazole formation | Aryl aldehyde + K2CO3 + hydrazine hydrate, heat | 3-(3-Arylpyrazolo)-2,3-dihydropyrido[1,2-a]pyrimidine-2,4-diones |
Data summarized from synthetic protocols
| Feature | Domino Aza-Michael in HFIP | Biginelli-Type Condensation Approach |
|---|---|---|
| Starting Materials | 2-Aminopyridines, methyl acrylate | 2-Aminopyridine, β-ketoesters (ethyl acetoacetate) |
| Solvent/Promoter | Hexafluoroisopropanol (HFIP), catalyst-free | Dioxane with Bi(OTf)3 catalyst and DBU base |
| Reaction Conditions | Room temp to reflux, 8-48 h | Heated water bath, ~12 h |
| Product Types | 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one derivatives | 2,3-Dihydropyrido[1,2-a]pyrimidine-2,4-diones and derivatives |
| Yield | High to quantitative | Moderate to high |
| Reaction Complexity | One-pot domino reaction | Multi-step with purification steps |
| Functional Group Tolerance | Halogen-substituted aminopyridines tolerated | Suitable for further functionalization |
| Environmental Considerations | Green solvent, no catalyst | Use of metal catalyst and organic solvents |
The HFIP-mediated domino reaction is notable for its environmental benignity, operational simplicity, and high yields. The solvent’s unique ability to form strong hydrogen bonds with reactants stabilizes transition states and intermediates, facilitating the cascade reaction without external catalysts.
Density functional theory (DFT) calculations support the proposed mechanism involving aza-Michael addition, intramolecular cyclization, and hydrogen shifts, explaining the regioselectivity and high efficiency of the process.
Substituent effects on aminopyridine influence reaction rates and product stability. Electron-withdrawing groups can lead to side reactions such as hydrolysis under prolonged heating, indicating the need for controlled reaction times.
The Biginelli-type approach, while more complex, allows access to a broader range of functionalized derivatives useful for medicinal chemistry and further synthetic elaboration.
| Method | Key Reagents | Solvent/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Domino aza-Michael in HFIP | 2-Aminopyridine + methyl acrylate | HFIP, room temp/reflux, 8-48 h | 70–100 | Catalyst-free, green solvent, high yield |
| Biginelli-type condensation | 2-Aminopyridine + ethyl acetoacetate + Bi(OTf)3 + DBU | Dioxane, heated water bath, 12 h | Moderate to high | Multi-step, catalyst required |
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction
Biologische Aktivität
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one is a bicyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyridine and pyrimidine ring system. Its molecular formula is , and it has a molecular weight of 164.16 g/mol. The compound exhibits properties that make it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Properties
Several studies have reported the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, a study involving human cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced cell cycle arrest at the G1 phase.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This is attributed to its ability to enhance the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of specific enzymes involved in metabolic processes.
- Modulation of Signaling Pathways: It influences various signaling pathways related to cell survival and apoptosis.
- Antioxidant Activity: By scavenging free radicals, it mitigates oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods. Results indicated MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating potent antibacterial activity.
Case Study 2: Cancer Cell Line Study
In a study assessing the anticancer effects on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment with concentrations above 10 µM.
Summary Table of Biological Activities
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it particularly useful in developing drugs aimed at treating neurological disorders. The compound has been implicated in the design of medications that target specific pathways involved in neurodegenerative diseases, showcasing its potential as a scaffold for drug discovery .
Biological Research
In biological research, this compound is being investigated for its potential as an anti-cancer agent. Studies have indicated that it may inhibit tumor growth in preclinical models, making it a candidate for further exploration in cancer therapeutics. The mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis .
Material Science
The unique structural features of this compound have led to its exploration in material science. Researchers are examining its properties for creating novel materials such as polymers and coatings. The compound's ability to impart specific mechanical and thermal properties makes it attractive for applications in advanced materials development .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for chromatography and mass spectrometry. Its consistent chemical properties allow researchers to calibrate instruments accurately and analyze complex mixtures effectively. This application is crucial for ensuring the reliability of analytical results across various chemical analyses .
Agrochemical Applications
The potential use of this compound in agrochemicals is currently under investigation. Researchers are exploring its efficacy in developing new agrochemicals that can enhance crop protection and yield. The compound's biological activity may provide novel solutions for pest management and agricultural productivity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |
| Biological Research | Potential anti-cancer agent inhibiting tumor growth |
| Material Science | Development of novel materials like polymers and coatings |
| Analytical Chemistry | Standard reference material for chromatography and mass spectrometry |
| Agrochemical Applications | Investigating efficacy for enhancing crop protection and yield |
Case Study 1: Anti-Cancer Research
A recent study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at certain concentrations, suggesting its potential utility in developing new cancer therapies.
Case Study 2: Material Development
Research focused on the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical strength compared to traditional materials. This advancement could lead to innovative applications in coatings and composite materials.
Vergleich Mit ähnlichen Verbindungen
9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one
- Molecular Formula : C₉H₁₀N₂O
- Molecular Weight : 162.19–162.20 g/mol
- Key Differences: The addition of a methyl group at the 9-position increases molecular weight by ~14 g/mol compared to the parent compound. Melting Point: 226°C (vs. Applications: Used in medicinal chemistry as a scaffold for enzyme inhibitors (e.g., APH(2'')-IVa inhibitors) .
- Synthesis : Derived via alkylation or substitution reactions on the parent compound.
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones
- Example : 3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: N/A)
- Molecular Formula : C₈H₆ClN₂O
- Key Differences :
- Contains a halogen substituent (Cl, Br, I) at the 3-position, altering reactivity and electronic properties.
- Synthesis : Produced via halogenation of 4H-pyrido[1,2-a]pyrimidin-4-one using N-halosuccinimides (e.g., N-chlorosuccinimide in CCl₄ under reflux) .
- Applications : Serve as intermediates for further functionalization in drug discovery .
Benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones
- Example: Methyl (Z)-2-((4-chlorophenyl)amino)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate
- Key Differences: Features a benzene ring fused to the imidazo-pyrimidinone system, increasing aromaticity and stability. Melting Point: >300°C (significantly higher than the parent compound) . Spectroscopic Data: Distinct FT-IR (e.g., 1679 cm⁻¹ for C=O) and NMR signals (δ 7.07–7.62 ppm for aromatic protons) . Applications: Explored as dyes and bioactive molecules due to extended conjugation .
4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Example : 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 16054-93-6)
- Key Differences: Lacks the dihydro group (saturation) at the 3,4-positions, making it fully aromatic. Synthesis: Prepared via cycloaddition reactions of N-(2-pyridyl)iminoketenes . Applications: Studied for photophysical properties and as ligands in coordination chemistry .
Comparative Data Table
Research Implications
The structural diversity of pyrido-pyrimidinone derivatives enables tailored applications:
Q & A
Q. What are the established synthetic routes for 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one, and how do they differ in efficiency?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 2-aminopyridine with ethyl malonamate derivatives in the presence of phosphorus oxychloride (POCl₃) under reflux conditions . Alternative approaches include photoelectrocyclization-solvolytic aziridine ring-opening sequences . Efficiency varies with reaction conditions: traditional methods (e.g., POCl₃-mediated) offer moderate yields (~50–60%), while eco-friendly protocols using catalysts like nanostructured PANI-Co composites achieve higher yields (~85–90%) under milder conditions .
Q. How can researchers characterize the purity and structural identity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bicyclic structure. For example, the ¹H-NMR spectrum of related pyrido[1,2-a]pyrimidin-4-ones shows distinct signals for aromatic protons (δ 7.38–8.59 ppm) and NH groups (δ 12.82–13.46 ppm) .
- Chromatography : HPLC or TLC with UV detection identifies impurities, such as halogenated derivatives or side products like Imp. E(EP) (CAS 1346602-28-5) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 153.18 g/mol for hexahydro derivatives) .
Q. Why is this compound significant in medicinal chemistry research?
Its fused bicyclic structure serves as a scaffold for bioactive molecules. For instance, derivatives like 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) exhibit antipsychotic activity by targeting dopamine receptors . The core structure’s rigidity enhances binding affinity to enzymes like kinases or GPCRs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated derivatives?
Discrepancies arise from halogenation methods. Direct halogenation with N-halosuccinimides (e.g., NBS or NCS) yields 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones with ~70–75% efficiency, while photochemical routes may achieve higher regioselectivity but lower yields (~50%) . Optimization via solvent polarity (e.g., dichloroethane vs. acetonitrile) and temperature gradients can reconcile these differences .
Q. What strategies mitigate challenges in isolating regioisomers during functionalization?
Regioisomeric mixtures (e.g., 4-amino-2H vs. 2-amino-4H derivatives) are common. Strategies include:
Q. How do computational methods enhance understanding of this compound’s reactivity?
Density Functional Theory (DFT) simulations model electron density distributions, predicting sites for electrophilic attack (e.g., C-3 position in pyrido[1,2-a]pyrimidin-2-ones). NIST’s Chemistry WebBook provides thermodynamic data (e.g., bond dissociation energies) to validate reaction pathways .
Q. What analytical methods detect trace impurities in pharmaceutical-grade derivatives?
Pharmacopeial guidelines recommend:
- LC-MS/MS : Quantifies impurities like Imp. F(EP) (CAS 158697-67-7) at ≤0.1% thresholds .
- ¹⁹F NMR : Detects fluorinated byproducts (e.g., from 6-fluoro-1,2-benzisoxazol-3-yl substituents) .
Q. How can eco-friendly synthesis protocols be optimized for scale-up?
Catalytic systems like PANI-Co composites reduce reaction times (2–4 hours vs. 12–24 hours) and eliminate toxic solvents. Process optimization includes:
- Solvent selection : Ethanol or water as green alternatives .
- Catalyst recycling : Magnetic recovery of nanocomposites reduces costs .
Methodological Tables
Q. Table 1. Key Synthetic Methods Comparison
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| POCl₃-mediated cyclization | POCl₃/1,2-dichloroethane | 55–60 | |
| Photoelectrocyclization | UV light/acetonitrile | 48–52 | |
| PANI-Co nanocomposite | Ethanol | 85–90 |
Q. Table 2. Common Impurities in Derivatives
| Impurity ID | Structure | CAS Number | Detection Method |
|---|---|---|---|
| Imp. E(EP) | (6RS)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... | 1346602-28-5 | LC-MS |
| Imp. H(EP) | 3-[2-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-... | 158697-67-7 | ¹⁹F NMR |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
